Cas no 1784386-23-7 (7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid)

1784386-23-7 structure
상품 이름:7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
CAS 번호:1784386-23-7
MF:C10H7FO3S
메가와트:226.224185228348
MDL:MFCD29582557
CID:5191657
PubChem ID:83918056
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid
-
- MDL: MFCD29582557
- 인치: 1S/C10H7FO3S/c1-14-6-3-2-5-4-7(10(12)13)15-9(5)8(6)11/h2-4H,1H3,(H,12,13)
- InChIKey: ZBSHNCFIEYCSBG-UHFFFAOYSA-N
- 미소: C12=C(F)C(OC)=CC=C1C=C(C(O)=O)S2
계산된 속성
- 정밀분자량: 226.00999342g/mol
- 동위원소 질량: 226.00999342g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 2
- 복잡도: 261
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 74.8Ų
- 소수점 매개변수 계산 참조값(XlogP): 2.9
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26238609-2.5g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid |
1784386-23-7 | 95.0% | 2.5g |
$1707.0 | 2025-02-20 | |
Enamine | EN300-26238609-10g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid |
1784386-23-7 | 95% | 10g |
$3746.0 | 2023-09-14 | |
Aaron | AR028AU2-100mg |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 100mg |
$439.00 | 2025-02-16 | |
Aaron | AR028AU2-250mg |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 250mg |
$618.00 | 2025-02-16 | |
1PlusChem | 1P028ALQ-2.5g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 2.5g |
$2172.00 | 2024-06-18 | |
1PlusChem | 1P028ALQ-5g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 5g |
$3183.00 | 2024-06-18 | |
1PlusChem | 1P028ALQ-10g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 10g |
$4692.00 | 2024-06-18 | |
Aaron | AR028AU2-2.5g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
Aaron | AR028AU2-5g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 5g |
$3497.00 | 2025-02-16 | |
Aaron | AR028AU2-10g |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylicacid |
1784386-23-7 | 95% | 10g |
$5176.00 | 2023-12-15 |
7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid 관련 문헌
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
1784386-23-7 (7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid) 관련 제품
- 1478599-43-7(3-(azetidin-3-yl)aminobenzonitrile)
- 2171588-70-6(2-amino-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}propanoic acid)
- 1807086-68-5(4-Aminomethyl-2-cyano-5-(difluoromethoxy)benzoic acid)
- 2229325-18-0(methyl 2-hydroxy-2-(1H-indazol-3-yl)acetate)
- 1804842-04-3(3-Bromo-5-(chloromethyl)-6-(difluoromethyl)-2-hydroxypyridine)
- 1226438-53-4(2-(4-fluorophenyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)acetamide)
- 933705-41-0({2-3-(Trifluoromethyl)phenoxypyridin-3-yl}methylamine Dihydrochloride)
- 2137729-98-5(N-[1-(adamantan-2-yl)ethyl]cyclobutanamine)
- 1784014-10-3(2-(3-{(tert-butoxy)carbonylamino}pyrrolidin-3-yl)acetic acid)
- 1214900-21-6(1H-Indazole, 3-ethenyl-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1784386-23-7)7-fluoro-6-methoxy-1-benzothiophene-2-carboxylic acid

순결:99%
재다:1g
가격 ($):1410.0